

Stability of Fosfomycin Calcium Hydrate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fosfomycin calcium hydrate*

Cat. No.: *B1251369*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **fosfomycin calcium hydrate** in aqueous solutions, with a focus on the effects of temperature and pH.

Understanding these parameters is critical for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions.

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique epoxide structure, effective against a wide range of Gram-positive and Gram-negative bacteria.^{[1][2]} It is available in various salt forms, including fosfomycin calcium, for oral administration.^{[3][4][5]} The stability of the active pharmaceutical ingredient (API) in aqueous environments is a key factor influencing its therapeutic efficacy and shelf-life. This document summarizes key findings on the degradation kinetics and stability profile of fosfomycin, providing researchers and formulation scientists with essential data and methodologies.

Physicochemical Properties

Fosfomycin calcium hydrate is the monohydrate of the calcium salt of fosfomycin.^{[4][6]} It is a hygroscopic powder that is highly soluble in water.^{[2][4][6]} The aqueous stability of fosfomycin is influenced by several factors, most notably pH and temperature.

Impact of pH on Aqueous Stability

The pH of the aqueous solution is a critical determinant of fosfomycin's stability. Generally, fosfomycin exhibits greater stability in acidic to neutral conditions and is susceptible to degradation in alkaline environments.[\[2\]](#)

A study performing stress testing on fosfomycin solutions demonstrated significant degradation under acidic conditions at elevated temperatures. Specifically, at 96°C, a 28% degradation was observed at pH 2.[\[3\]](#) In contrast, under neutral and basic conditions at the same high temperature, the degradation was less than 2%.[\[3\]](#) However, other sources suggest that degradation occurs in alkaline conditions.[\[2\]](#) This apparent contradiction may be due to different experimental conditions such as the specific pH value, temperature, and duration of the study.

Forced degradation studies, a standard component of drug development as per ICH guidelines, typically involve exposing the drug substance to acidic and basic conditions to understand its degradation pathways. One such study on fosfomycin utilized 0.1 N and 1.0 N HCl for acidic hydrolysis and 0.1 N and 1.0 N NaOH for basic hydrolysis to evaluate its stability.

The activity of fosfomycin against various bacteria can also be influenced by pH. Some studies have shown that acidic pH can decrease the minimum inhibitory concentration (MIC) of fosfomycin against certain strains of *E. coli* and *K. pneumoniae*, suggesting enhanced activity.[\[7\]\[8\]\[9\]](#) Conversely, alkaline pH has been observed to reduce its activity.[\[7\]\[8\]](#)

Table 1: Summary of pH-Dependent Degradation of Fosfomycin

pH Condition	Temperature (°C)	Observation	Reference
Acidic (pH 2)	96	28% degradation	[3]
Neutral	96	Stable (<2% degradation)	[3]
Basic	96	Stable (<2% degradation)	[3]
Alkaline	Not specified	Degrades	[2]
Acidic (pH 5)	Not specified	Reduced antimicrobial activity	[10]

Impact of Temperature on Aqueous Stability

Temperature is another crucial factor affecting the stability of fosfomycin in aqueous solutions. As with most chemical reactions, the degradation of fosfomycin is expected to accelerate at higher temperatures.

Thermal stress studies are integral to understanding the stability of a drug substance. In one protocol, fosfomycin was subjected to heating at 60°C for 2 hours to assess its thermal stability. Another study evaluated the stability of fosfomycin solutions at 4°C and 34°C over a period of 9 days.[3][11] The results indicated that at 34°C, a solution of 16 g/250 mL showed a mean degradation of -2.9% on day 5 and -12.9% on day 9.[3][11] A more concentrated solution of 24 g/250 mL exhibited greater stability, with a mean degradation of -1.6% on day 5 and -4.9% on day 9.[3][11] At a refrigerated temperature of 4°C, fosfomycin in elastomeric pumps was found to be stable for at least 5 days.[12][13]

Table 2: Summary of Temperature-Dependent Degradation of Fosfomycin in Aqueous Solution

Temperature (°C)	Concentration	Duration	Mean Degradation (%)	Reference
34	16 g/250 mL	5 days	-2.9	[3][11]
34	16 g/250 mL	9 days	-12.9	[3][11]
34	24 g/250 mL	5 days	-1.6	[3][11]
34	24 g/250 mL	9 days	-4.9	[3][11]
4	16 g/250 mL	5 days	Stable	[12][13]

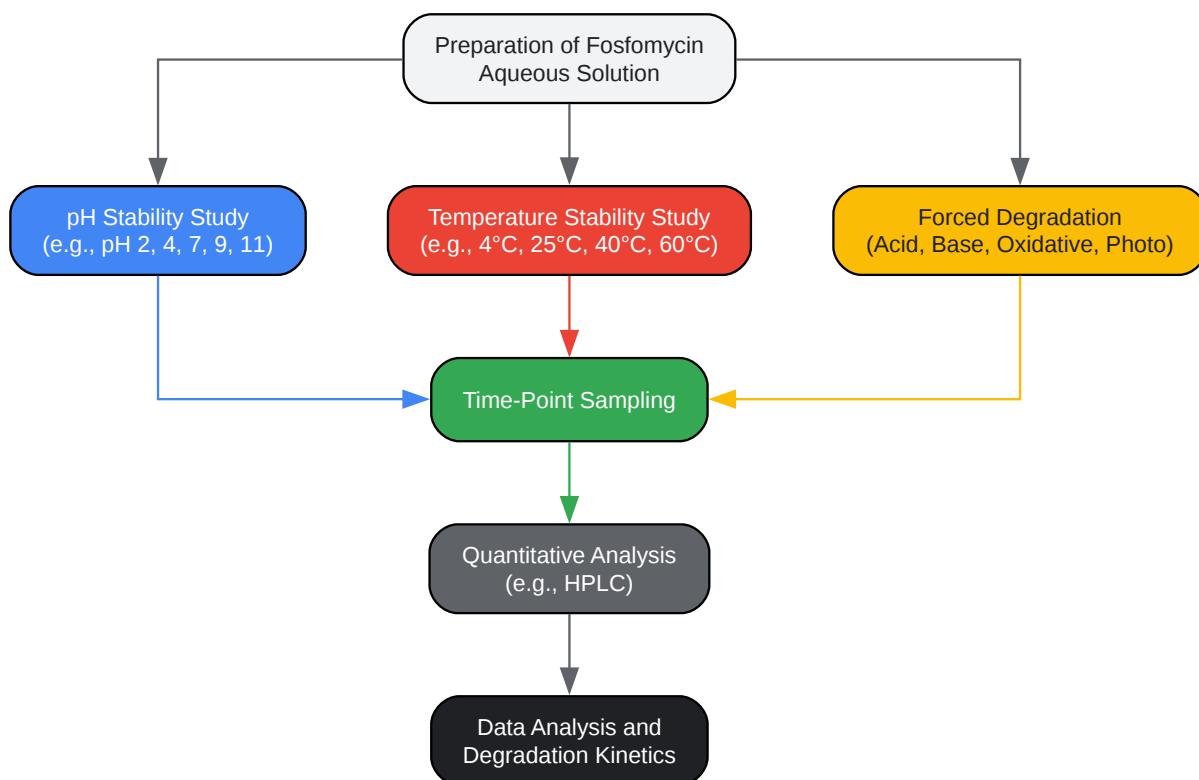
Experimental Protocols for Stability Assessment

A robust assessment of **fosfomycin calcium hydrate** stability in aqueous solutions involves a series of well-defined experiments. The following outlines a typical experimental protocol synthesized from various stability studies.

Objective: To determine the stability of **fosfomycin calcium hydrate** in aqueous solutions under various pH and temperature conditions.

Materials:

- **Fosfomycin calcium hydrate API**
- Purified water (e.g., Milli-Q or equivalent)
- Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N) for acidic stress
- Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N) for basic stress
- Phosphate or citrate buffers for maintaining specific pH values
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS, or CAD)[14]
- pH meter
- Temperature-controlled chambers or water baths


Methodology:

- Preparation of Stock Solution:
 - Accurately weigh a specified amount of **fosfomycin calcium hydrate** and dissolve it in purified water to prepare a stock solution of known concentration (e.g., 100 µg/mL).
- pH Stability Study:
 - Prepare a series of aqueous solutions of fosfomycin at different pH values (e.g., pH 2, 4, 7, 9, 11) using appropriate buffers or by adjusting the pH with HCl or NaOH.
 - Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature like 40°C).
 - Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
 - Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., -20°C) until analysis.

- Temperature Stability Study:
 - Prepare an aqueous solution of fosfomycin at a specific pH (e.g., pH 7).
 - Aliquot the solution into multiple containers and store them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
 - Withdraw samples at various time points, with the sampling frequency depending on the storage temperature (more frequent for higher temperatures).
- Forced Degradation Studies:
 - Acid Hydrolysis: Mix the fosfomycin stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 N or 1 N) and incubate at a specific temperature (e.g., 60°C) for a defined period.
 - Base Hydrolysis: Mix the fosfomycin stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 N or 1 N) and incubate under similar conditions as acid hydrolysis.
 - Oxidative Degradation: Treat the fosfomycin solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) and monitor the degradation over time.
 - Photostability: Expose the fosfomycin solution to light according to ICH Q1B guidelines.
- Sample Analysis:
 - Quantify the remaining fosfomycin concentration in each sample using a validated stability-indicating analytical method, such as HPLC. The method should be able to separate the intact drug from its degradation products.[\[14\]](#)
 - Calculate the percentage of fosfomycin remaining at each time point relative to the initial concentration.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the stability of **fosfomycin calcium hydrate** in an aqueous solution.

[Click to download full resolution via product page](#)

Caption: Workflow for Fosfomycin Stability Assessment.

Conclusion

The stability of **fosfomycin calcium hydrate** in aqueous solutions is significantly influenced by both pH and temperature. The available data suggests that fosfomycin is more stable in acidic to neutral pH ranges and that its degradation is accelerated at elevated temperatures. For the development of liquid formulations or for defining appropriate reconstitution and storage instructions for solid dosage forms, it is imperative to conduct comprehensive stability studies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry working with fosfomycin. Further studies focusing specifically on the calcium hydrate salt across a wider and more granular range of pH and temperature conditions would be beneficial for a more complete understanding of its stability profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. Buy Fosfomycin calcium hydrate | 26469-67-0 [smolecule.com]
- 3. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20150283291A1 - Fosfomycin preparation, a method for producing the preparation, and a polymethylmethacrylate bone cement powder containing the preparation - Google Patents [patents.google.com]
- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 6. CN104971378A - Fosfomycin preparation, a method for the manufacture of the preparation and a preparation-containing polymethylmethacrylate bone cement powder - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Urinary Tract Conditions Affect Fosfomycin Activity against Escherichia coli Strains Harboring Chromosomal Mutations Involved in Fosfomycin Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of pH on activity of trimethoprim, fosfomycin, amikacin, colistin and ertapenem in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy | MDPI [mdpi.com]
- 12. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. CA3132408A1 - Method for the detection and quantification of fosfomycin, impurities and degradation products thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Stability of Fosfomycin Calcium Hydrate in Aqueous Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251369#temperature-and-ph-stability-of-fosfomycin-calcium-hydrate-in-aqueous-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com